7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and methanesulfonyl groups in the structure suggests that this compound may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps, including the formation of the benzoxazepine core, introduction of the fluorine atom, and attachment of the methanesulfonylpiperidine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzoxazepine core through cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: Attachment of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions may target the carbonyl group or other functional groups.
Substitution: The fluorine atom and methanesulfonyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: May act as inhibitors of specific enzymes due to its unique structure.
Receptor Binding: Potential to bind to specific receptors in biological systems.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine may involve interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanesulfonyl group may play crucial roles in enhancing binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzodiazepine: Similar structure but with a benzodiazepine core.
7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzothiazepine: Similar structure but with a benzothiazepine core.
Uniqueness
The unique combination of the benzoxazepine core, fluorine atom, and methanesulfonylpiperidine moiety distinguishes this compound from its analogs. This combination may result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4S/c1-24(21,22)19-6-4-12(5-7-19)16(20)18-8-9-23-15-3-2-14(17)10-13(15)11-18/h2-3,10,12H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFANYLSDCRJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.